molecular formula C13H11BrO2 B12531532 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one CAS No. 653597-79-6

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one

Cat. No.: B12531532
CAS No.: 653597-79-6
M. Wt: 279.13 g/mol
InChI Key: BDQXWVFHZKPQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromobut-1-en-1-yl group attached to the benzopyran core

Preparation Methods

The synthesis of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of a benzopyran derivative with a bromobut-1-en-1-yl halide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction Reactions: The double bond in the bromobut-1-en-1-yl group can be reduced to form the corresponding saturated derivative.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Biology: Benzopyran derivatives, including 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one, have been investigated for their potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved in the compound’s mechanism of action.

Comparison with Similar Compounds

3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as:

    3-(1-Chlorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a chlorine atom instead of a bromine atom.

    3-(1-Fluorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a fluorine atom instead of a bromine atom.

    3-(1-Iodobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with an iodine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobut-1-en-1-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

653597-79-6

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

3-(1-bromobut-1-enyl)isochromen-1-one

InChI

InChI=1S/C13H11BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-8H,2H2,1H3

InChI Key

BDQXWVFHZKPQPB-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC2=CC=CC=C2C(=O)O1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.